molecular formula C18H20N4O3 B2704825 3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate CAS No. 1396858-03-9

3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate

Cat. No.: B2704825
CAS No.: 1396858-03-9
M. Wt: 340.383
InChI Key: SKFXVLKDFYYFHI-UHFFFAOYSA-N
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Description

3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate is a chemical compound with the molecular formula C18H20N4O3 and a molecular weight of 340.383 g/mol. This compound is characterized by the presence of a pyrazine ring, a cyclohexyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate typically involves the reaction of pyrazine-2-carboxylic acid with cyclohexylamine to form pyrazine-2-carboxamide. This intermediate is then reacted with phenyl isocyanate to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line drug for tuberculosis treatment.

    N-(4-chlorophenyl)pyrazine-2-carboxamide: Known for its antitubercular activity.

    N-(2-ethylhexyl)pyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.

Uniqueness

3-(pyrazine-2-amido)cyclohexyl N-phenylcarbamate is unique due to its combination of a pyrazine ring, a cyclohexyl group, and a phenylcarbamate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.

Biological Activity

3-(Pyrazine-2-amido)cyclohexyl N-phenylcarbamate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C15H18N4O2. It features a cyclohexyl group, a pyrazine moiety, and a phenyl carbamate structure, which contribute to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural features allow it to interact with various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

Biological Activity Overview

A summary of the biological activities reported in various studies is presented in the table below:

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
CytotoxicityInduces apoptosis in cancer cell lines at low concentrations.
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes.
Receptor ModulationInteracts with neurotransmitter receptors, potentially affecting neural signaling.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazine derivatives, this compound demonstrated significant inhibitory effects against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 12.5 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Cytotoxic Effects on Cancer Cell Lines

Research conducted on human glioblastoma and breast adenocarcinoma cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Morphological changes characteristic of apoptosis were observed, including chromatin condensation and cell shrinkage, suggesting its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Research : Investigations into its cytotoxic effects have shown promise for treating aggressive cancer types.
  • Neurological Studies : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.
  • Antimicrobial Development : Its efficacy against resistant bacterial strains positions it as a candidate for developing new antibiotics.

Properties

IUPAC Name

[3-(pyrazine-2-carbonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-17(16-12-19-9-10-20-16)21-14-7-4-8-15(11-14)25-18(24)22-13-5-2-1-3-6-13/h1-3,5-6,9-10,12,14-15H,4,7-8,11H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFXVLKDFYYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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